O-(4-Methoxyphenyl)hydroxylamine
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Overview
Description
O-(4-Methoxyphenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 4-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-Methoxyphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For instance, the compound can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
O-(4-Methoxyphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(4-Methoxyphenyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-(4-Methoxyphenyl)hydroxylamine involves its interaction with molecular targets such as DNA. By binding to AP DNA damage sites, it inhibits the BER pathway, leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(4-Methoxyphenyl)hydroxylamine include:
Methoxyamine: An isomer with a methyl group instead of a methoxyphenyl group.
N-Methylhydroxylamine: Another isomer with a methyl group attached to the nitrogen atom.
Aminomethanol: An isomer with a hydroxyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
O-(4-methoxyphenyl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOXQAHYRYRYGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)ON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700152 |
Source
|
Record name | O-(4-Methoxyphenyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147169-98-0 |
Source
|
Record name | O-(4-Methoxyphenyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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